molecular formula C14H16F2N2O2 B5322557 1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

Cat. No. B5322557
M. Wt: 282.29 g/mol
InChI Key: UYQZZWKIDDPETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of chemicals known as piperidinecarboxamides, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a selective sigma-1 receptor agonist. This means that it binds to the sigma-1 receptor and activates it, leading to downstream effects on various physiological processes. The sigma-1 receptor is known to be involved in the regulation of calcium signaling, protein folding, and cell survival, among other processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate calcium signaling and protein folding, which are important processes for cell survival and function. In vivo studies have shown that this compound can modulate pain perception and memory formation, suggesting that it may have potential therapeutic applications in these areas.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool compound for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications. Studies have shown that this compound can modulate pain perception and memory formation, suggesting that it may have potential as a treatment for chronic pain and memory disorders. Another area of interest is the role of the sigma-1 receptor in cancer. The sigma-1 receptor has been shown to be overexpressed in certain types of cancer, and this compound may have potential as a therapeutic agent in these cases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-difluoroaniline with acetyl chloride to form N-acetyl-2,4-difluoroaniline. This intermediate is then reacted with piperidinecarboxylic acid to form this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

1-acetyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory formation, and cell survival. This compound has been used as a tool compound to study the role of the sigma-1 receptor in these processes.

properties

IUPAC Name

1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQZZWKIDDPETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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